3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
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Description
3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is human carbonic anhydrases (hCAs). These enzymes are involved in many important physiological and pathological processes .
Mode of Action
This compound interacts with its targets by inhibiting the activity of human carbonic anhydrase II . This inhibition has a wide range of pharmacological applications .
Biochemical Pathways
The inhibition of human carbonic anhydrase II by this compound affects various biochemical pathways. These include pathways related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase II, which can have a wide range of effects depending on the specific physiological or pathological process involved .
Biological Activity
The compound 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the oxazole and pyrrolidine moieties further enhances its pharmacological profile. Below is a summary of its chemical identifiers:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H20N4O3S |
Molecular Weight | 372.44 g/mol |
CAS Number | Not specified |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives containing the thiadiazole nucleus displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Thiadiazole derivatives are also noted for their anticancer potential. Research has demonstrated that compounds with a thiadiazole ring can induce apoptosis in cancer cell lines. For example, certain derivatives have been tested against breast and glioblastoma cancer cells, showcasing cytotoxic effects at low concentrations . The mechanism often involves the disruption of cellular processes leading to programmed cell death.
3. Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazoles has been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation . This property is particularly beneficial in treating conditions like arthritis and other inflammatory disorders.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : Thiadiazoles may influence various signaling pathways associated with inflammation and cell survival.
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
- Antibacterial Study : A derivative was synthesized and tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .
- Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways . The IC50 values were found to be in the nanomolar range, indicating high potency.
- Inflammation Model : In animal models of induced inflammation, administration of the compound resulted in a marked reduction in swelling and pain compared to control groups .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-11-18-15(10-23-11)12-2-4-14(5-3-12)26(21,22)20-7-6-13(9-20)24-16-8-17-25-19-16/h2-5,8,10,13H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMXUUDWWGWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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